Evofolin B

Descripción general

Descripción

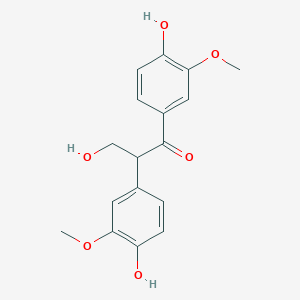

Evofolin B is a natural phenol compound with the molecular formula C₁₇H₁₈O₆ and a molecular weight of 318.32 g/mol . It is isolated from the stem bark of Zanthoxylum ailanthoides and is known for its inhibitory effects on the superoxide anion produced by human neutrophils . This compound is a member of the phenylpropanoid glycosides family and has been studied for its various biological activities .

Mecanismo De Acción

- Evofolin B is derived from the stem bark of Zanthoxylum ailanthoides .

- While specific targets haven’t been extensively studied, we know that it has an inhibitory effect on the superoxide anion produced by human neutrophils in response to formyl-L-methionine-L-leucine-L-phenylalanine/cytochalasin B (fMLP/CB) .

Target of Action

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

It is known to exhibit quinone reductase (QR) inducing activity

Cellular Effects

It is known to have an inhibitory effect on the superoxide anion produced by human neutrophils . This suggests that Evofolin B may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Evofolin B can be synthesized through the isolation from natural sources such as the stem bark of Zanthoxylum ailanthoides . The isolation process involves extraction with solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally involves large-scale extraction and purification from plant sources. The process would likely include solvent extraction, followed by chromatographic separation and crystallization to obtain pure this compound.

Análisis De Reacciones Químicas

Types of Reactions: Evofolin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Evofolin B has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of phenolic compounds and their reactivity.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

Industry: this compound may be used in the development of natural antioxidants for food preservation and cosmetic formulations.

Comparación Con Compuestos Similares

Evofolin B is compared with other phenylpropanoid glycosides such as stroside A. While both compounds share similar structural features, this compound is unique in its specific inhibitory effects on superoxide anion production . Other similar compounds include:

Stroside A: Known for its anti-inflammatory properties.

Evofolin A: Another phenylpropanoid glycoside with distinct biological activities.

This compound stands out due to its specific biological activities and potential therapeutic applications.

Actividad Biológica

Evofolin B is a flavonoid compound primarily isolated from the plant Anastatica hierochuntica, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the chemical formula and is classified as a flavonoid. Its structure contributes to its interaction with various biological targets, which is crucial for its activity in different biological systems .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential for combating oxidative stress in cells. In studies where it was evaluated alongside other flavonoids, this compound demonstrated a strong ability to scavenge free radicals. For instance, in a DPPH assay, this compound showed an IC50 value comparable to that of ascorbic acid, indicating potent antioxidant capacity .

2. Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies on human lung cancer cell lines (A549 and H460) revealed that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|

| A549 | 12.69 ± 2.74 | Induction of apoptosis via mitochondrial pathway |

| H460 | 19.88 ± 3.21 | Activation of caspases and modulation of apoptotic proteins |

3. Enzyme Inhibition

This compound has been predicted to inhibit specific isoforms of cytochrome P450 enzymes, which play a significant role in drug metabolism and the detoxification process . The inhibition profile suggests potential applications in modulating drug interactions and enhancing therapeutic efficacy.

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Type | Inhibition Potential |

|---|---|

| CYP1A2 | Moderate |

| CYP2C9 | High |

| CYP3A4 | Low |

Case Studies

Case Study 1: Anticancer Efficacy in NSCLC

In a study investigating the effects of various compounds on non-small cell lung cancer (NSCLC), this compound was highlighted for its superior efficacy compared to standard treatments like cisplatin (CDDP). The study reported lower IC50 values for this compound against A549 cells, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capabilities of this compound compared to other flavonoids. The results demonstrated that this compound not only scavenged free radicals effectively but also protected cellular components from oxidative damage, reinforcing its role as a potential therapeutic agent against oxidative stress-related diseases .

Propiedades

IUPAC Name |

3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,18-20H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYGRGKKZBRZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)C(=O)C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Evofolin B and where is it found?

A1: this compound is a lignan, a type of natural product found in various plant species. It has been isolated from a variety of plants, including Dysoxylum hainanense [], Paeonia albiflora [], Isatis indigotica [], Combretum alfredii [], Agrimonia pilosa [], Solanum surattense [], Hydnocarpus anthelminthica [, ], Saussurea deltoidea [], Cinnamomum cassia [], Momordica cochinchinensis [], Spatholobus [], Incarvillea arguta [], Vernonanthura tweedieana [], Urtica fissa [], Zanthoxylum ailanthoides [], Caesalpinia bonduc [], and Adina polycephala [].

Q2: What are the reported biological activities of this compound?

A2: this compound has shown inhibitory activity against superoxide anion generation by human neutrophils in response to formyl-l-methionyl-l-leucyl-l-phenylalanine/cytochalasin B (fMLP/CB) []. Additionally, it has demonstrated cytotoxic effects against the HepG2 cell line [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H24O6 and its molecular weight is 360.4 g/mol.

Q4: What spectroscopic data is available for the characterization of this compound?

A5: this compound has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). 1D-NMR (1H-NMR, 13C-NMR) and 2D-NMR data have been used to elucidate its structure and confirm its identity in various plant extracts [, , , , , , , , , , , , , , , , , ].

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?

A5: Currently, there is limited information available specifically regarding the SAR of this compound. Further research is needed to explore the impact of structural modifications on its activity, potency, and selectivity.

Q6: What analytical methods are used to quantify this compound?

A7: this compound has been quantified in plant extracts using techniques like High Performance Liquid Chromatography (HPLC) coupled with various detectors, including Photodiode Array (PDA) detectors [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.